2-(Piperidin-4-yl)isoindoline
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Overview
Description
2-(Piperidin-4-yl)isoindoline is a heterocyclic compound that features both a piperidine and an isoindoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)isoindoline typically involves the formation of the isoindoline ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a bromomethyl-substituted aromatic compound, with a primary amine. This reaction can be carried out under mild conditions, often using a solvent like toluene and a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings or to reduce any double bonds present in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups .
Scientific Research Applications
2-(Piperidin-4-yl)isoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Isoindoline: Shares the isoindoline moiety but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the isoindoline moiety.
Isoindoline-1,3-dione: Similar structure but with additional carbonyl groups at positions 1 and 3.
Uniqueness: 2-(Piperidin-4-yl)isoindoline is unique due to the presence of both the piperidine and isoindoline rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18N2 |
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Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-piperidin-4-yl-1,3-dihydroisoindole |
InChI |
InChI=1S/C13H18N2/c1-2-4-12-10-15(9-11(12)3-1)13-5-7-14-8-6-13/h1-4,13-14H,5-10H2 |
InChI Key |
OPDUSQYTDNRVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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